trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride
Description
trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is a bicyclic organic compound with a cyclobutane ring system substituted by an amino group at position 2 and a methyl ester group at position 1. Its molecular weight is 165.62 g/mol (CAS: 2512217-25-1), and it is marketed under MDL number MFCD30490769 . The compound is available in enantiomerically pure forms, such as the (1R,2R)-isomer (CAS: 1238619-78-7), which is regulated for global procurement .
Properties
IUPAC Name |
methyl (1R,2R)-2-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDVGKULVDTSRP-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2512217-25-1 | |
| Record name | rac-methyl (1R,2R)-2-aminocyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.
Amino Group Introduction:
Esterification: The carboxylate ester is formed by esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing large-scale reactors for the cycloaddition and subsequent functionalization steps.
Purification Techniques: Including crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.
Conditions and Outcomes :
| Reagent | Product | Yield | Source |
|---|---|---|---|
| 3 N HCl, reflux | 1-Amino-2-methylcyclobutane-1-carboxylic acid | 90% | |
| TFA, CH₂Cl₂ | Deprotected carboxylic acid derivative | 76–86% |
Hydrolysis is often coupled with subsequent reactions, such as oxidation or peptide coupling, to access advanced intermediates .
Hydrogenation and Stereochemical Control
The compound participates in hydrogenation reactions to modify substituents or reduce unsaturated bonds. Stereochemical outcomes depend on catalysts and solvents:
Example : Hydrogenation of exocyclic double bonds in related cyclobutane derivatives:
| Substrate | Catalyst | Solvent | Selectivity (cis:trans) | Yield | Source |
|---|---|---|---|---|---|
| Cyclobutene ester | Pd/C | CH₂Cl₂ | 93:7 (trans favored) | 96% | |
| Cyclobutene ester | Pd(OH)₂/C | CH₂Cl₂ | 37:63 (cis favored) | 95% |
Steric effects from the cyclobutane ring and directing groups (e.g., tert-butyldiphenylsilyl) influence selectivity .
Nucleophilic Substitution at the Amino Group
The primary amine undergoes substitution with electrophiles, enabling the introduction of alkyl or acyl groups:
Reaction Pathway :
-
Tosylation : Treatment with tosyl chloride forms a tosylate intermediate .
-
Azide Displacement : Reaction with NaN₃ yields an azide derivative.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the azide to a secondary amine .
Example :
Oxidation and Functionalization
The cyclobutane ring and functional groups are susceptible to oxidation:
Key Reactions :
-
Jones Oxidation : Converts alcohol intermediates to carboxylic acids (73% yield) .
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Silver Acetate-Mediated Radical Processes : Promotes ester formation from N-methoxyamide auxiliaries under Pd catalysis .
Cycloaddition and Ring-Opening Reactions
The strained cyclobutane ring participates in [2+2] cycloadditions and thermal rearrangements:
Synthetic Applications :
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Michael–Dieckmann Reaction : Forms cyclobutane cores from acrylate derivatives (91% yield) .
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Thermal [2+2] Cycloaddition : Constructs cyclobutane rings from enamine and acrylate precursors .
C–H Functionalization
Palladium-catalyzed β-C–H arylation is feasible using directing auxiliaries (e.g., N-methoxyamide):
Conditions :
-
Catalyst : Pd(OAc)₂ with ligand L1 (20 mol%)
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Solvent : Hexafluoroisopropanol (HFIP)
Comparative Reactivity of Cyclobutane vs. Cyclopentane Analogues
Stability and Decomposition Pathways
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its structural features allow for the creation of conformationally constrained analogs of amino acids, which can enhance the biological activity of drug candidates.
- Synthesis of Amino Acids : Research has shown that trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride can be utilized to synthesize various amino acids, including 2-amino-2-methylcyclobutane-1-carboxylic acid. These amino acids can serve as important components in peptide synthesis and drug design .
- Conformationally Restricted Compounds : The compound's unique cyclobutane structure allows it to serve as a conformationally restricted analogue of more common amino acids. This property is particularly valuable in the design of peptides that require specific spatial arrangements to achieve desired biological activities .
Synthetic Organic Chemistry
The versatility of this compound extends to its application in synthetic organic chemistry, where it acts as an intermediate in various chemical transformations.
- Michael Addition Reactions : The compound has been employed in aza-Michael addition reactions, facilitating the formation of new carbon-nitrogen bonds. This reaction is crucial for synthesizing more complex molecular architectures and expanding the library of available bioactive compounds .
- Cycloaddition Reactions : It has also been utilized in cycloaddition reactions, contributing to the formation of cyclic structures that are often found in natural products and pharmaceuticals. These reactions typically yield high stereoselectivity, making them valuable for producing specific stereoisomers required for biological activity .
Case Studies and Research Findings
Several studies have documented the successful application of this compound in various synthetic pathways:
Mechanism of Action
The mechanism by which trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to its target interactions.
Comparison with Similar Compounds
Key Observations :
- Ring Strain : The 3-membered cyclopropane derivative exhibits higher ring strain, influencing reactivity and biological activity (e.g., ethylene biosynthesis in plants ).
- Substituent Effects: The trans-cyclobutane derivative’s amino and ester groups are positioned to optimize steric and electronic interactions, whereas methylamino-substituted analogs (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) introduce additional alkylation .
Physical and Spectroscopic Properties
Notes: The trans-cyclobutane derivative’s NMR would show distinct splitting patterns due to its rigid bicyclic structure compared to cyclopentane analogs.
Biological Activity
trans-Methyl 2-aminocyclobutane-1-carboxylate hydrochloride is a cyclic amino acid derivative characterized by its unique cyclobutane structure. With a molecular formula of C6H12ClNO2 and a molecular weight of approximately 155.62 g/mol, this compound has garnered attention for its potential biological activities, particularly in neuropharmacology. Its structural features, including an amino group, a carboxylic acid, and a methyl ester, contribute to its diverse biological interactions and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with the N-methyl-D-aspartate (NMDA) receptor. Specifically, it acts as a partial agonist at the glycine site of this receptor, which plays a crucial role in excitatory neurotransmission. This interaction suggests potential applications for the compound in treating neurodegenerative diseases and psychiatric disorders such as schizophrenia.
Key Interactions
- NMDA Receptor Modulation : The compound's ability to modulate NMDA receptor activity indicates its potential use in neuropharmacological research.
- Enzyme Interaction : The amino group can form hydrogen bonds with biological macromolecules, while the ester group may undergo hydrolysis to release active metabolites, influencing enzyme activity and signaling pathways.
Biological Properties
The biological properties of this compound include:
- Neuropharmacological Effects : Its role as an NMDA receptor partial agonist suggests potential benefits in conditions characterized by excitatory neurotransmitter dysregulation.
- Potential Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, indicating that this compound may also possess such activity .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Aminocyclobutanecarboxylic Acid | Structure | Lacks the methyl ester; primarily studied for its role as an NMDA receptor partial agonist. |
| 2-Aminocyclopentanecarboxylic Acid | Structure | Features a five-membered ring; different stereochemistry affects biological activity. |
| 3-Aminocyclobutane-1-carboxylic Acid | Structure | Different positioning of the amino group; potential differences in receptor interaction. |
This table highlights how this compound's specific stereochemistry and functional groups provide distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the efficacy and safety profile of this compound:
- Neuropharmacological Characterization : A study demonstrated that administration of related compounds influenced NMDA receptor activity, suggesting that this compound may exhibit similar effects in vivo .
- Tumor Avidity Studies : Research involving radiolabeled analogs indicated that compounds with similar structures showed high tumor uptake and stability in gliosarcoma models, suggesting potential applications in cancer imaging and therapy .
- Enzyme Interaction Studies : Investigations into enzyme-substrate interactions revealed that this compound could act as either an inhibitor or substrate for specific enzymes, providing insights into its pharmacological relevance .
Q & A
Q. What are the key considerations for synthesizing trans-methyl 2-aminocyclobutane-1-carboxylate hydrochloride with high enantiomeric purity?
Synthesis requires precise control over stereochemistry and functional group compatibility. Common strategies include:
- [2+2] Cycloaddition : To construct the cyclobutane ring, followed by regioselective amination and esterification under acidic conditions .
- Chiral Resolution : Use of chiral auxiliaries or enzymatic methods to isolate the trans isomer from racemic mixtures.
- Hydrochloride Formation : Reaction with HCl in anhydrous solvents (e.g., THF) to stabilize the amino group and enhance crystallinity .
Critical parameters include solvent polarity (e.g., dichloromethane for low steric hindrance) and temperature control to minimize ring strain-induced side reactions .
Q. How does the stereochemistry (trans vs. cis) of the amino and ester groups influence the compound’s reactivity and biological activity?
The trans configuration imposes distinct steric and electronic effects:
- Reactivity : The trans arrangement reduces intramolecular hydrogen bonding, increasing accessibility for nucleophilic attacks at the ester group .
- Biological Activity : trans-isomers often exhibit higher binding affinity to enzymes (e.g., proteases) due to optimal spatial alignment of the amino and carboxylate groups for hydrogen bonding . Comparative studies with cis-isomers show up to 50% reduced activity in enzyme inhibition assays .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- HPLC-MS : To assess purity (>98%) and detect trace impurities (e.g., unreacted cyclobutane precursors) .
- X-ray Crystallography : For confirming the trans configuration and bond angles within the cyclobutane ring .
- NMR Spectroscopy : H and C NMR (DO or DMSO-d) to resolve signals for the amino (δ 1.5–2.0 ppm) and ester carbonyl (δ 170–175 ppm) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving derivatives of this compound?
Contradictions often arise from unaccounted variables:
- Steric vs. Electronic Effects : Use computational modeling (DFT or molecular docking) to isolate contributions of substituents on the cyclobutane ring to enzyme binding .
- Multi-Parametric Analysis : Apply multivariate regression to SAR datasets, incorporating descriptors like LogP, polar surface area, and steric bulk .
Example: A 2024 study resolved conflicting cytotoxicity data by identifying a nonlinear relationship between amino group basicity and cell permeability .
Q. What methodologies are effective for elucidating the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to enzymes like trypsin or carbonic anhydrase .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish hydrogen bonding vs. hydrophobic interactions .
- Cryo-EM : For structural insights into binding poses in complex with large biomolecules (e.g., G-protein-coupled receptors) .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Flow Chemistry : Continuous reactors minimize thermal gradients, reducing racemization during esterification .
- Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) improve yield in reductive amination steps while preserving stereochemistry .
- In Situ Monitoring : Use Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What strategies mitigate discrepancies in reported biological activity across different assay systems?
- Standardized Assay Conditions : Control variables like pH (7.4 for physiological relevance) and ionic strength to reduce variability .
- Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., luciferase reporter systems) to confirm target engagement .
- Meta-Analysis : Pool data from multiple studies to identify outliers caused by assay-specific artifacts .
Methodological Challenges and Solutions
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity and easier recycling .
- Catalyst Recycling : Use immobilized enzymes (e.g., lipases) for esterification steps, achieving >90% recovery in batch processes .
- Waste Minimization : Employ atom-economical reactions like direct amination of cyclobutane precursors .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- ADMET Predictors : Software like Schrödinger’s QikProp to estimate solubility, BBB penetration, and metabolic stability .
- Molecular Dynamics (MD) : Simulate cyclobutane ring flexibility under physiological conditions to guide derivative design .
Q. How can researchers validate the compound’s stability under various storage and experimental conditions?
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
- pH Stability Profiling : Assess hydrolysis of the ester group in buffers ranging from pH 2–9 .
- Long-Term Storage : Lyophilized forms stored at -20°C show >95% stability over 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
